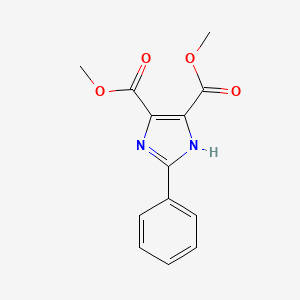
Itaconic acid, magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itaconic acid, magnesium salt is a compound derived from itaconic acid, a bio-based monounsaturated organic acid. Itaconic acid is known for its versatility and is used in various industrial applications, including the production of polymers, plastics, and synthetic resins. The magnesium salt of itaconic acid combines the properties of itaconic acid with the benefits of magnesium, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of itaconic acid, magnesium salt typically involves the neutralization of itaconic acid with a magnesium base, such as magnesium hydroxide or magnesium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The reaction can be represented as follows:
C5H6O4+Mg(OH)2→Mg(C5H4O4)+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms such as Aspergillus terreus. The itaconic acid produced is then reacted with magnesium compounds to form the magnesium salt. The process is optimized for high yield and purity, with careful control of pH and temperature to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Itaconic acid, magnesium salt undergoes various chemical reactions, including:
Oxidation: Itaconic acid can be oxidized to form itaconic anhydride or other oxidized derivatives.
Reduction: Reduction reactions can convert itaconic acid derivatives to more saturated compounds.
Substitution: The vinylidene group in itaconic acid allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
Oxidation: Itaconic anhydride and other oxidized derivatives.
Reduction: Saturated itaconic acid derivatives.
Substitution: Functionalized itaconic acid derivatives with different substituents.
Aplicaciones Científicas De Investigación
Itaconic acid, magnesium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and copolymers. It is also used in the production of biodegradable plastics.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties. Itaconic acid derivatives have shown potential in treating infections and inflammatory diseases.
Industry: Used in the production of adhesives, coatings, and surfactants. It is also used in the textile and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of itaconic acid, magnesium salt involves its interaction with various molecular targets and pathways. Itaconic acid is known to inhibit enzymes such as isocitrate lyase, which is involved in the glyoxylate shunt pathway in bacteria. This inhibition leads to antimicrobial effects. Additionally, itaconic acid can modulate the production of reactive oxygen species (ROS), which play a role in its anti-inflammatory properties.
Comparación Con Compuestos Similares
Similar Compounds
Acrylic acid: Similar in structure and used in the production of polymers and resins.
Methacrylic acid: Another similar compound used in the production of synthetic resins and plastics.
Fumaric acid: Shares some chemical properties with itaconic acid and is used in similar applications.
Uniqueness
Itaconic acid, magnesium salt is unique due to its bio-based origin and its ability to combine the properties of itaconic acid with the benefits of magnesium. This makes it a valuable compound in various applications, particularly in the development of sustainable and environmentally friendly materials.
Propiedades
Fórmula molecular |
C5H4MgO4 |
|---|---|
Peso molecular |
152.39 g/mol |
Nombre IUPAC |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
SMILES canónico |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)







![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)


